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Compound of Interest |

Compound Name: 2-(2-Fluorophenyl)acetyl chloride
CAS No.: 451-81-0
Cat. No.: B1339762

Part 1: Executive Summary

2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) is a critical fluorinated building block used
extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] As an acid
chloride derivative of 2-fluorophenylacetic acid, it serves as a highly reactive electrophile for
Friedel-Crafts acylations, amide couplings, and esterifications.[1]

The presence of the fluorine atom at the ortho position introduces unique steric and electronic
effects compared to its para and meta isomers. This guide provides a definitive technical
analysis of its physical properties, synthesis protocols, and handling requirements, designed to
ensure reproducibility and safety in high-stakes drug development environments.[1]

Part 2: Chemical Identity & Structural Analysis

The ortho-substitution of fluorine creates a dipole moment and steric environment that
distinguishes this compound from its isomers.[1]
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Parameter Data

IUPAC Name 2-(2-Fluorophenyl)acetyl chloride
CAS Number 451-81-0

Molecular Formula CsHsCIFO

Molecular Weight 172.58 g/mol

SMILES C1=CC=C(C(=C1)CC(=0O)CI)F

Ortho-fluorine substituent provides metabolic

Structural Feature B ) o
stability and alters lipophilicity (LogP).[1][2][3]

Part 3: Physical Properties Matrix[5]

The following data aggregates experimentally determined and high-confidence predicted
values. Note that the boiling point of the ortho isomer is typically higher than the para isomer
due to dipole-dipole interactions enhanced by the ortho geometry.[1]

Property Value Condition / Note
Clear to pale yellow; pungent
Physical State Liquid baiey pung
odor.[1][3]
. . At 760 mmHg (Standard
Boiling Point ~220 °C
Atmosphere).[1]
. At 20 °C. Higher density than
Density 1.279 g/cm3

non-fluorinated analogs.[1]

Refractive Index (

1.515 At 20 °C.
)
Flash Point ~87 °C Closed Cup (Predicted).[1]
Vapor Pressure 0.115 mmHg At 25 °C.
. ] Soluble in DCM, THF, Toluene
Solubility Reacts with water

(anhydrous).[1]
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Critical Insight: The density of 1.279 g/cm3 is a key quality control parameter. Values below
1.270 g/cm?3 often indicate hydrolysis to the parent acid (2-fluorophenylacetic acid) or

contamination with solvent.[1]

Part 4: Synthesis & Purification Protocol
Reaction Mechanism: Thionyl Chloride Mediated
Chlorination

The most reliable synthesis route utilizes thionyl chloride (
). Unlike oxalyl chloride,

allows for higher reaction temperatures, which helps overcome the steric hindrance presented
by the ortho-fluorine atom.[1]
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Figure 1: Optimized synthesis workflow for 2-(2-Fluorophenyl)acetyl chloride.

Step-by-Step Protocol

e Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing
addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.[1]

o Charging: Add 2-fluorophenylacetic acid (1.0 eq) to the flask.

e Reagent Addition: Add Thionyl Chloride (
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) (1.5 eq) dropwise via the addition funnel.

o Note: For stubborn substrates, add 1-2 drops of anhydrous Dimethylformamide (DMF) as
a catalyst to form the reactive Vilsmeier-Haack intermediate.[1]

e Reaction: Heat the mixture to 60-65 °C. Stir for 2—3 hours.
o Endpoint: Evolution of HCI and
gas will cease. The solution should turn from a suspension to a clear liquid.
o Work-up:
o Cool the reaction mixture to room temperature.

o Connect to a vacuum line (with a caustic trap for acidic gases) to remove excess

o Purification: For high-purity applications, distill the residue under reduced pressure.[1][4]

o Storage: Transfer immediately to a Schlenk flask or sealed ampoule under nitrogen.

Part 5: Reactivity & Stability Profile[5]
Hydrolysis Sensitivity

Like all acid chlorides, this compound is moisture-sensitive.[1] The ortho-fluorine provides a
slight shielding effect against nucleophilic attack compared to the para-isomer, but it will still
hydrolyze rapidly in moist air to release HCI fumes.[1]

Handling Decision Tree
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Figure 2: Safety decision logic for handling reactive acid chlorides.

Safety Data Summary

+ Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be
corrosive to metals), EUHO014 (Reacts violently with water).

o Storage: Store at +2°C to +8°C under Argon or Nitrogen.
¢ Incompatibility: Water, Alcohols, Amines, Strong Bases, Oxidizing agents.[1]

Part 6: Applications in Drug Discovery

The 2-fluorophenyl moiety is a "privileged structure” in medicinal chemistry.[1]
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o Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic
oxidation at the ortho position (blocking the "NIH shift").

 Lipophilicity: Fluorination increases lipophilicity (

), enhancing membrane permeability of the final drug candidate.

« Conformational Lock: The size of the fluorine atom (Van der Waals radius ~1.47 A) can
restrict bond rotation, locking the molecule into a bioactive conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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